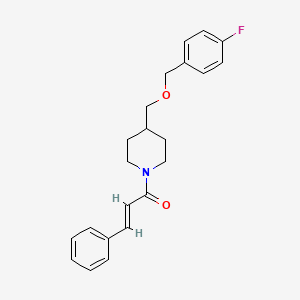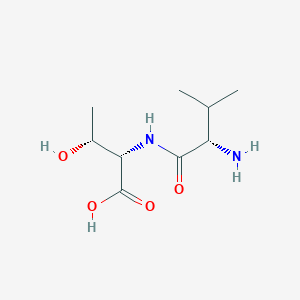
Val-Thr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Val-Thr” is a dipeptide composed of the amino acids valine and threonine . It is used for research and development purposes .
Synthesis Analysis
Val-Thr and other dipeptides based on valine and threonine have been synthesized using a trifluoroacetyl protecting group . The optical rotations of the products were similar to those of samples synthesized using Boc protection, indicating the absence of racemization in the course of introduction and removal of trifluoroacetyl protection .
Molecular Structure Analysis
The molecular formula of Val-Thr is C9H18N2O4 . It has a total of 32 bonds, including 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
Val-Thr has an average mass of 218.250 Da and a mono-isotopic mass of 218.126663 Da . More detailed physical and chemical properties such as solubility, melting point, and pKa values were not found in the search results.
Wissenschaftliche Forschungsanwendungen
- Val-Thr has demonstrated significant antioxidant activity. For instance, a peptide called Val-Thr-Ala-Leu (VTAL) was purified from simulated gastrointestinal digestion of protein hydrolysates of the triploid oyster Magallana gigas. VTAL exhibited strong antioxidant effects and protected human liver cancer (HepG2) cells against acetaminophen-induced damage .
- VTAL from oyster protein hydrolysates could be beneficial for treating drug-induced oxidative stress and liver damage. It promotes HepG2 cell proliferation and enhances antioxidant capacity, potentially serving as an alternative to synthetic antioxidant drugs .
- Val-Thr dipeptides have been synthesized using different protecting groups. Trifluoroacetyl protection was used successfully, indicating the absence of racemization during introduction and removal of this protective group .
- Val-Thr-containing peptides have been identified in brown rice. These peptides, such as AVPYPQ, NPIFDYVLLP, and VAPFPEV, exhibit excellent antioxidant capacity and protect against oxidative stress in cell models .
- Oysters, a rich source of Val-Thr, contain active polysaccharides, vitamins, and minerals. Val-Thr peptides extracted from oyster protein hydrolysates offer potential health benefits .
Antioxidant Properties
Liver Health and Drug-Induced Oxidative Stress
Peptide Synthesis and Stability
Bioactive Peptides from Brown Rice
Nutritional and Medicinal Value
Biological Activities Beyond Antioxidant Effects
Safety and Hazards
Val-Thr is intended for research and development use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
Wirkmechanismus
Target of Action
Valine-Threonine (Val-Thr) is a dipeptide composed of the amino acids valine and threonineIt’s known that amino acids and their derivatives play crucial roles in various biological processes, including protein synthesis, energy homeostasis, and immune response .
Mode of Action
For instance, they can be incorporated into proteins during protein synthesis, serve as precursors for other bioactive molecules, or participate in signaling pathways .
Biochemical Pathways
Val-Thr, as a dipeptide of valine and threonine, may be involved in several biochemical pathways. Valine is one of the branched-chain amino acids (BCAAs), which play critical roles in regulating energy homeostasis and nutrition metabolism . Threonine, on the other hand, is an essential amino acid involved in protein synthesis and other metabolic processes .
Pharmacokinetics
In general, amino acids and peptides like val-thr are known to have good gastrointestinal absorption and oral bioavailability .
Result of Action
As components of proteins, valine and threonine can influence the structure and function of proteins, which in turn can affect various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Val-Thr. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of amino acids and peptides . .
Eigenschaften
IUPAC Name |
(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKWABULJAONN-VQVTYTSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Val-Thr | |
Q & A
Q1: Can the Val-Thr dipeptide influence the activity of fibroblast growth factor receptors (FGFRs)?
A1: Yes, the inclusion or exclusion of the Val-Thr dipeptide, specifically at the junction of exon 10 and 11, can impact FGFR signaling. This dipeptide is alternatively spliced in FGFRs 1, 2, and 3 through the use of a non-canonical 5' splice site (/GA). While the precise mechanism remains unclear, this alternative splicing event potentially regulates receptor activity, possibly by influencing downstream interactions with other proteins or by altering the receptor's conformation.
Q2: Does the Val-Thr sequence play a role in the biological activity of lactoferrin-derived peptides?
A2: Research suggests that the presence of Val-Thr within certain lactoferrin-derived peptides can contribute to their immunomodulatory activity. Specifically, the tetrapeptide Arg-Pro-Val-Thr, derived from the 575-589 loop of lactoferrin, exhibited immunosuppressive activity in both humoral and cellular immune responses. This highlights the potential importance of the Val-Thr sequence in the context of immune modulation.
Q3: Are there instances where the Val-Thr dipeptide contributes to a protein's susceptibility to enzymatic cleavage?
A3: Research suggests a possible link between the presence of Val-Thr and the susceptibility of proteins to specific proteases. For instance, in the study of acid-resistant urinary trypsin inhibitors, a low-molecular-weight inhibitor UI-C-II was found to have an N-terminal extension of Glu-Val-Thr-Lys when isolated via HPLC, but only Thr-Lys when isolated via immobilized chymotrypsin. This suggests that the presence of the Val-Thr dipeptide might influence the cleavage site of chymotrypsin during the isolation process.
Q4: Is there evidence suggesting the Val-Thr dipeptide can influence the conformation of larger peptides?
A4: While Val-Thr itself is a simple dipeptide, studies using pseudoproline-containing dipeptides, which often incorporate Val-Thr, provide insights into conformational preferences. Research indicates that the presence of Val-Thr within these dipeptides strongly favors a cis conformation of the preceding amide bond. This suggests Val-Thr could influence the folding and overall three-dimensional structure of larger peptides containing this sequence.
Q5: Has the Val-Thr dipeptide been explored as a template for developing enzyme inhibitors?
A5: Yes, researchers have investigated the Val-Thr dipeptide in the design of peptidomimetics for inhibiting oligosaccharyl transferase (OT). Starting with the hexapeptide Bz-Dab-Ala-Thr-Val-Thr-Nph-NH2, modifications replacing Val-Thr with aminobenzoic acid spacers led to the development of potent, non-peptidic OT inhibitors. This underscores the potential of utilizing dipeptide sequences like Val-Thr as a foundation for designing novel enzyme inhibitors.
Q6: What is the significance of the Val-Thr dipeptide in the context of peptide self-assembly?
A6: Research suggests that the presence of Val-Thr within peptides can influence their self-assembly properties. Studies using synthetic peptides, Val-Thr-Thr-Val-Val-NH-NH-Dns and Thr-Val-Thr-Lys-Val-Gly-Thr-Lys-Val-Gly-Thr-Val-Val-NH-NH-Dns, showed that the inclusion of Val-Thr contributed to their ability to self-associate in aqueous solutions. This self-association is a crucial factor influencing the peptides' binding affinity to DNA and their ability to induce DNA compaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

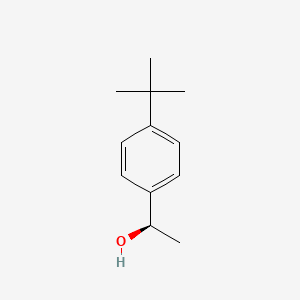
![3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2701333.png)
![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)
![4-methoxy-N-{2-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2701339.png)
![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)
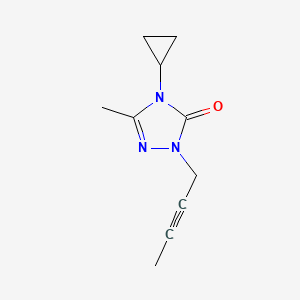
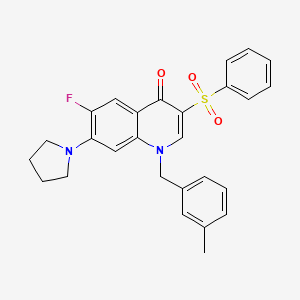
![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)
